N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core fused with a tetrahydrobenzene ring. The structure includes a 3-methyl substituent on the pyrimidinone moiety and a sulfanylacetamide side chain terminated by a 2-hydroxyethyl group.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-18-14(21)12-9-4-2-3-5-10(9)23-13(12)17-15(18)22-8-11(20)16-6-7-19/h19H,2-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGFRYPTWBFLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NCCO)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiolo-pyrimidine moiety linked to a hydroxyethyl group and an acetamide functional group. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 282.37 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and thiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) of 256 µg/mL .
Anticancer Potential
Research has suggested that the compound may possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain thieno[3,2-d]pyrimidine derivatives can inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression.
The biological activity of N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with Receptors : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), potentially leading to altered intracellular signaling pathways .
- Oxidative Stress Induction : The presence of sulfur in the structure may contribute to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at MDPI, several synthesized compounds related to this class were tested against E. coli and S. aureus. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics .
Study 2: Anticancer Activity
A separate study published in PubMed Central explored the anticancer effects of thieno[3,2-d]pyrimidine derivatives. These compounds were found to induce apoptosis in breast cancer cells through mitochondrial pathway activation .
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have shown that N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
- Experimental Findings : Docking studies indicated strong binding affinity to 5-LOX, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may possess antimicrobial properties against various bacterial strains.
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : The compound demonstrated significant inhibition zones in disc diffusion assays.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis of related compounds that showed enhanced anticancer activity compared to traditional chemotherapeutics. The study highlighted the importance of structural modifications on the benzothiolo-pyrimidine framework to improve efficacy and reduce toxicity.
Case Study 2: Inflammatory Disease Models
In a model of acute inflammation induced by carrageenan in rats, administration of N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide resulted in a significant reduction in paw edema compared to control groups.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chlorine atom undergoes nucleophilic substitution due to polarization of the C-Cl bond. This reactivity aligns with SN2 mechanisms observed in analogous chloroacetamides .
Key Reagents and Outcomes:
Mechanistic Notes :
-
Bimolecular kinetics dominate due to the primary carbon center .
-
Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to linear alkyl analogs.
Reduction Reactions
The amide carbonyl and C-Cl bond are susceptible to reduction under controlled conditions.
Reduction Pathways:
Key Observations :
-
LiAlH₄ selectively reduces the amide to an amine without cleaving C-Cl .
-
Catalytic hydrogenation removes the chlorine atom entirely .
Oxidation Reactions
Oxidative transformations primarily target the amide nitrogen or alkyl chain.
Oxidation Systems:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 4 hr | 2-chloropropanoic acid | Complete decarbonylation | |
| Ozone, then H₂O₂ | -78°C → RT | Cyclopropanecarboxamide | Oxidative cleavage of propane chain |
Mechanistic Insights :
-
Strong oxidants like KMnO₄ degrade the amide group, forming carboxylic acids .
-
Ozonolysis selectively cleaves the propane backbone while preserving the cyclopropyl ring .
Cyclocondensation Reactions
The compound participates in heterocycle synthesis via intramolecular cyclization.
Structural Impact :
-
Cyclopropyl substituents enhance ring strain in β-lactams, increasing reactivity.
Comparative Reactivity with Analogues
The cyclopropyl group confers distinct reactivity compared to other N-substituted chloroacetamides:
| Compound | SN2 Rate (k, M⁻¹s⁻¹) | Reduction Ease (LiAlH₄) | Oxidation Stability |
|---|---|---|---|
| 2-chloro-N-cyclopropylpropanamide | 1.2 × 10⁻³ | Moderate | Low |
| 2-chloro-N,N-dimethylacetamide | 3.8 × 10⁻³ | High | Moderate |
| 2-chloro-N-phenylacetamide | 0.9 × 10⁻³ | Low | High |
Comparison with Similar Compounds
Implications :
- The 2-hydroxyethyl group in the target compound likely improves water solubility compared to ethoxyphenyl or dimethylphenyl derivatives, which are more lipophilic .
- Bulkier aromatic substituents (e.g., 2,3-dimethylphenyl) may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability .
Variations on the Benzothieno-Pyrimidinone Core
Substituents on the pyrimidinone ring and tetrahydrobenzene moiety influence electronic and steric properties:
Implications :
Crystallographic Data
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, and how can reaction yields be optimized?
- Synthesis typically involves coupling the thiolated benzothienopyrimidinone core with a hydroxyethyl acetamide derivative via nucleophilic substitution. Yield optimization may require temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric ratios of reactants (1:1.2 molar ratio of thiol to acetamide precursor) . Elemental analysis (C, N, S) and NMR (e.g., δ 10.10 ppm for NHCO in DMSO-d6) are critical for confirming purity .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- 1H NMR : Key signals include the hydroxyethyl group (δ ~4.12 ppm for SCH2 and δ ~3.5 ppm for CH2OH) and the benzothienopyrimidinone aromatic protons (δ 7.28–7.82 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]<sup>+</sup>), with expected m/z values calculated from the molecular formula (e.g., C20H21N3O2S2).
- Elemental analysis : Deviation >0.3% from theoretical values (e.g., C: 45.36%, N: 12.21%) indicates impurities requiring recrystallization or column chromatography .
Q. How can researchers design preliminary biological activity assays for this compound?
- Initial screening should include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with positive controls like ciprofloxacin .
- DNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding affinity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict nucleophilic/electrophilic sites for reaction design .
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase or fungal CYP51). Focus on hydrogen bonding (hydroxyethyl group) and hydrophobic interactions (benzothienopyrimidinone core) .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., , IDs 21, 24) to identify critical substituents. For example, replacing the hydroxyethyl group with a methylphenyl (ID 21) may reduce solubility but enhance lipophilicity, altering antimicrobial potency .
- Dose-response curves : Use Hill slope analysis to distinguish true efficacy from assay-specific artifacts (e.g., solubility limits at high concentrations) .
Q. How can reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) improve synthetic route efficiency?
- Apply quantum chemical calculations (e.g., transition state modeling) to identify low-energy pathways for key steps like thiol-disulfide exchange or cyclization. ICReDD’s workflow integrates computational screening of solvent effects and catalyst interactions to reduce trial-and-error experimentation .
Q. What statistical experimental design approaches optimize reaction conditions for scale-up?
- Response Surface Methodology (RSM) : Design a central composite plan to model variables (temperature, solvent ratio, catalyst loading) and predict optimal conditions (e.g., 75°C, 1:1.5 molar ratio in DMF) .
- Taguchi methods : Use orthogonal arrays to prioritize factors affecting yield (e.g., solvent polarity > reaction time) while minimizing experiments .
Methodological Considerations
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Validation loops : Cross-check DFT-predicted reaction barriers with kinetic studies (e.g., Arrhenius plots). If deviations exceed 10%, recalibrate computational parameters (e.g., basis sets or solvation models) .
- Error analysis : Quantify systematic errors (e.g., impurity interference in NMR) using triplicate measurements and control samples .
Q. What safety protocols are critical during synthesis and handling?
- Lab regulations : Adhere to institutional Chemical Hygiene Plans, including fume hood use for thiol-containing intermediates and waste disposal protocols for sulfonamide byproducts .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory due to potential irritancy of acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
